Tyroserleutide
Overview
Description
Tyroserleutide is a tripeptide compound composed of three amino acids: L-tyrosine, L-serine, and L-leucine. It has shown significant antitumor effects, particularly in inhibiting the growth of human hepatocarcinoma cells . This compound is known for its low molecular weight, simple construction, nonimmunogenicity, specificity, few side effects, and ease of synthesis .
Mechanism of Action
Target of Action
Tyroserleutide (YSL) is an immunologically active tripeptide compound . It has been found to have significant effects on tumor cells, particularly hepatocellular carcinoma cells .
Mode of Action
Studies have shown that the cell uptake of this compound was related to endocytosis mediated by reticulin and megacytosis . It has also been found to induce significantly higher cytotoxicity on tumor cells .
Biochemical Pathways
This compound has been found to stimulate the secretion of interleukin (IL)-1β, tumor necrosis factor (TNF)-α, and nitric oxide (NO) by macrophages . These molecules are key players in the immune response against tumor cells.
Pharmacokinetics
It has been found that a nanodelivery system with targeting effect could significantly improve the therapeutic efficacy of this compound, overcoming its difficulty to be orally absorbed into the site of action by the intestine .
Result of Action
This compound has been found to inhibit the proliferation and tumor formation of some liver cancer cell lines . It has also been found to enhance the antitumor effects of macrophages . In addition, this compound has been found to interfere with the function of mitochondria .
Action Environment
The action of this compound can be influenced by the environment in which it is administered. For example, it has been found that the use of a nanodelivery system can enhance the therapeutic efficacy of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tyroserleutide can be synthesized through standard peptide synthesis techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain. The synthesis typically starts with the protection of the amino group of L-tyrosine, followed by coupling with L-serine and L-leucine using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is then deprotected to yield this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. The process includes solid-phase peptide synthesis (SPPS) where the peptide is assembled on a solid resin support. This method allows for efficient and high-yield production of the compound .
Chemical Reactions Analysis
Types of Reactions: Tyroserleutide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinone derivatives.
Reduction: The peptide bonds can be reduced under specific conditions to yield the corresponding amino alcohols.
Substitution: The hydroxyl group of L-serine can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Quinone derivatives of this compound.
Reduction: Amino alcohols.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
Tyroserleutide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in modulating immune responses and cell signaling pathways.
Medicine: Demonstrated significant antitumor effects, particularly in hepatocellular carcinoma.
Industry: Potential applications in the development of therapeutic agents and drug delivery systems.
Comparison with Similar Compounds
Arginylglycylaspartic acid (RGD): A tripeptide known for its role in cell adhesion and signaling.
Tyrosylglycylphenylalanine (YGF): Another tripeptide with potential antitumor effects.
Uniqueness of Tyroserleutide: this compound is unique due to its specific composition of L-tyrosine, L-serine, and L-leucine, which contributes to its potent antitumor effects and low immunogenicity. Unlike other peptides, it has shown significant efficacy in inhibiting the growth of hepatocellular carcinoma cells and enhancing the immune response .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O6/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27)/t13-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGGXGKQSVEQHR-KKUMJFAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138168-48-6 | |
Record name | Tyroserleutide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17300 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TYROSERLEUTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9TIM50J8N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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